molecular formula C18H18N4O2 B1199616 Mesocarb (1 mg/mL in Methanol)

Mesocarb (1 mg/mL in Methanol)

Cat. No.: B1199616
M. Wt: 322.4 g/mol
InChI Key: OWFUPROYPKGHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Mesocarb (1 mg/mL in Methanol) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents for hydroxylation and reducing agents for reduction reactions. The major products formed from these reactions are hydroxylated metabolites and other derivatives of Mesocarb (1 mg/mL in Methanol) .

Scientific Research Applications

Pharmacological Properties

Mesocarb functions primarily as a selective dopamine reuptake inhibitor (DRI). Unlike conventional DRIs, it acts as a negative allosteric modulator of the dopamine transporter (DAT), which influences dopamine uptake without directly releasing dopamine. This unique mechanism contributes to its potential therapeutic effects:

  • Dopamine Transporter Inhibition : Mesocarb exhibits high affinity for DAT, with reported Ki values of approximately 8.3 nM, indicating its potency in blocking dopamine reuptake .
  • Stimulatory Effects : Studies have shown that mesocarb can enhance locomotor activity, improve cardiovascular function, and increase resistance to environmental stressors such as cold temperatures and low oxygen levels .
  • Potential for Dependence : Animal studies suggest that mesocarb may have low to moderate dependence potential, generalizing to other central nervous system stimulants .

Therapeutic Uses

Historically, mesocarb was developed in the Soviet Union for various psychiatric conditions. Its applications include:

  • Treatment of Psychiatric Disorders : Mesocarb has been used for conditions such as asthenia, apathy, and certain depressive disorders .
  • Attention Deficit Hyperactivity Disorder (ADHD) : It has been utilized in pediatric populations to enhance focus and reduce impulsivity .
  • Parkinson's Disease : As of early 2023, mesocarb is undergoing clinical trials for its efficacy in treating Parkinson's disease .

Doping Analysis Applications

Mesocarb is included in the World Anti-Doping Agency's list of prohibited substances due to its psychostimulant properties. The synthesis of mesocarb metabolites is crucial for doping control laboratories:

  • Metabolite Synthesis : Research funded by WADA has focused on developing reliable reference compounds for mesocarb metabolites. This involves synthesizing various mono-, di-, and trihydroxylated regioisomeric metabolites to aid in doping analytics .
  • Analytical Method Development : A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the detection of mesocarb and its metabolites in biological samples, enhancing the reliability of doping tests .
  • Reference Materials Availability : The synthesized metabolites will be provided free of charge to accredited anti-doping laboratories worldwide, facilitating accurate detection and analysis .

Case Studies

Several studies illustrate the applications of mesocarb in both therapeutic and analytical contexts:

  • Clinical Trials for Parkinson's Disease :
    • A study currently in phase 1 trials aims to evaluate the safety and efficacy of mesocarb in patients with Parkinson's disease. Preliminary findings suggest potential benefits in motor function improvement due to its action on dopamine pathways .
  • Doping Control Research :
    • Research conducted by WADA demonstrated the synthesis and characterization of p-hydroxymesocarb as a primary metabolite found in urine post-administration. This metabolite serves as a critical reference point for confirming mesocarb use in athletes .

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Notes
PharmacologyDopamine reuptake inhibitionHighly selective DRI; low dependence potential
PsychiatryTreatment of ADHD and depressive disordersEnhances focus; improves mood
Clinical ResearchParkinson's Disease trialsPhase 1 trials ongoing; potential motor function benefits
Doping AnalysisReference compound synthesis for doping testsMetabolites synthesized for reliable detection

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-phenyl-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate

InChI

InChI=1S/C18H18N4O2/c1-14(12-15-8-4-2-5-9-15)22-13-17(24-21-22)20-18(23)19-16-10-6-3-7-11-16/h2-11,13-14H,12H2,1H3,(H-,19,20,21,23)

InChI Key

OWFUPROYPKGHMH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)N=C(NC3=CC=CC=C3)[O-]

Synonyms

mesocarb
N-phenylcarbamoyl-3-(beta-phenylisopropyl)sydnonimine
sidnocarb
sydnoca

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.